molecular formula C12H15ClO2 B14580874 (2S,3S)-2-(Benzyloxy)-3-chlorooxane CAS No. 61092-49-7

(2S,3S)-2-(Benzyloxy)-3-chlorooxane

Cat. No.: B14580874
CAS No.: 61092-49-7
M. Wt: 226.70 g/mol
InChI Key: ZEKQHKVIGWWMQX-RYUDHWBXSA-N
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Description

(2S,3S)-2-(Benzyloxy)-3-chlorooxane is a chiral organic compound that features a benzyloxy group and a chlorine atom attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(Benzyloxy)-3-chlorooxane typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate oxane derivative.

    Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(Benzyloxy)-3-chlorooxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the benzyloxy group or to convert the oxane ring into a more saturated form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxane derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of deprotected oxane or reduced oxane derivatives.

Scientific Research Applications

(2S,3S)-2-(Benzyloxy)-3-chlorooxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(Benzyloxy)-3-chlorooxane involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(Benzyloxy)-3-bromooxane: Similar structure but with a bromine atom instead of chlorine.

    (2S,3S)-2-(Benzyloxy)-3-fluorooxane: Similar structure but with a fluorine atom instead of chlorine.

    (2S,3S)-2-(Benzyloxy)-3-iodooxane: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

(2S,3S)-2-(Benzyloxy)-3-chlorooxane is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with biological targets, making it distinct from its halogenated analogs.

Properties

CAS No.

61092-49-7

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(2S,3S)-3-chloro-2-phenylmethoxyoxane

InChI

InChI=1S/C12H15ClO2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1

InChI Key

ZEKQHKVIGWWMQX-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)OCC2=CC=CC=C2)Cl

Canonical SMILES

C1CC(C(OC1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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